7-Bromo-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of bromine, pyridine, phenyl, and chromeno-pyrrole structures
Preparation Methods
The synthesis of 7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of 2-Bromo-6-methylpyridine, which is formed by heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like organolithium compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include:
2-Bromo-6-methylpyridine: A bromopyridine derivative used in various synthetic applications.
Bromazepam EP Impurity C: A compound with a similar bromopyridine structure.
Quinolinyl-pyrazoles: Compounds with similar structural features and pharmacological activities.
Properties
Molecular Formula |
C23H15BrN2O3 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
7-bromo-2-(6-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15BrN2O3/c1-13-6-5-9-18(25-13)26-20(14-7-3-2-4-8-14)19-21(27)16-12-15(24)10-11-17(16)29-22(19)23(26)28/h2-12,20H,1H3 |
InChI Key |
ROWHAZXJIFTHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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